molecular formula C11H21N3S B13270857 [2-(Diethylamino)ethyl][1-(1,3-thiazol-2-yl)ethyl]amine

[2-(Diethylamino)ethyl][1-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B13270857
M. Wt: 227.37 g/mol
InChI Key: XDTBUACZPMPUMD-UHFFFAOYSA-N
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Description

[2-(Diethylamino)ethyl][1-(1,3-thiazol-2-yl)ethyl]amine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Diethylamino)ethyl][1-(1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of 2-bromoethylamine hydrobromide with 2-aminothiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(Diethylamino)ethyl][1-(1,3-thiazol-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, [2-(Diethylamino)ethyl][1-(1,3-thiazol-2-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole-containing compounds have been shown to exhibit various biological activities, including antimicrobial, antifungal, and antiviral properties .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing thiazole rings are known to possess anti-inflammatory, analgesic, and anticancer activities .

Industry

Industrially, this compound can be used in the production of dyes, fungicides, and other chemical products. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(Diethylamino)ethyl][1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, leading to various effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug featuring a thiazole ring.

Uniqueness

What sets [2-(Diethylamino)ethyl][1-(1,3-thiazol-2-yl)ethyl]amine apart from these similar compounds is its specific structure, which combines a diethylaminoethyl group with a thiazole ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H21N3S

Molecular Weight

227.37 g/mol

IUPAC Name

N',N'-diethyl-N-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C11H21N3S/c1-4-14(5-2)8-6-12-10(3)11-13-7-9-15-11/h7,9-10,12H,4-6,8H2,1-3H3

InChI Key

XDTBUACZPMPUMD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(C)C1=NC=CS1

Origin of Product

United States

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